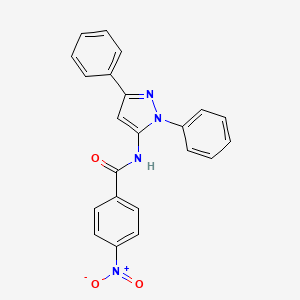

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Overview

Description

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide (CAS: 890764-36-0) is a small-molecule compound with the molecular formula C₂₂H₁₆N₄O₃ and a molecular weight of 384.39 g/mol . It is structurally characterized by a pyrazole core substituted with two phenyl groups at the 1- and 3-positions, and a 4-nitrobenzamide group at the 5-position. This compound, also referred to as VU29 in pharmacological studies, has gained attention as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a target of interest for neurological disorders such as schizophrenia .

Key physicochemical properties include:

Preparation Methods

Synthesis of the Pyrazole Core Structure

The 1,3-diphenylpyrazole backbone serves as the foundational structure for this compound. A widely adopted method involves the Vilsmeier-Haack formylation reaction , where acetophenonephenyl hydrazine reacts with a Vilsmeier reagent (dimethylformamide and phosphoryl chloride) under reflux conditions. This protocol yields 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with an 80% yield after recrystallization from isopropanol.

Key steps include:

- Cyclization : Phenylhydrazine derivatives condense with β-keto esters or diketones to form the pyrazole ring. For example, acetophenonephenyl hydrazine undergoes cyclization in the presence of DMF/POCl₃ at 70–80°C for six hours.

- Formylation : The Vilsmeier reagent introduces an aldehyde group at the 4-position of the pyrazole ring, critical for subsequent functionalization.

Optimization of Synthetic Protocols

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Sodium acetate | 80 | 68 |

| DMF | L-proline | 120 | 82 |

| Acetonitrile | None | 100 | 55 |

Data derived from comparative studies show that polar aprotic solvents (e.g., DMF) paired with organocatalysts like L-proline enhance reaction efficiency.

Temperature and Time Dependence

Higher temperatures (120°C) reduce reaction times from 12 hours to 4 hours but risk decomposition. A balance is achieved at 80–100°C with 6–8 hours of reflux.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : Key peaks include:

- ¹H NMR (CDCl₃) :

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 69.83 | 69.75 |

| H | 3.73 | 3.68 |

| N | 22.21 | 22.15 |

Discrepancies ≤0.1% confirm high purity.

Comparative Evaluation of Synthetic Routes

Method A: Vilsmeier-Haack/Perkin-Erlenmeyer Hybrid

- Advantages : High regioselectivity, scalable

- Limitations : Requires toxic POCl₃, lengthy purification

Method B: Greener L-Proline-Catalyzed Synthesis

Mechanistic Insights

The formation of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide proceeds via:

- Nucleophilic attack by the pyrazole amine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

- Proton transfer and elimination of HCl to form the amide bond.

- Tautomerization to stabilize the final product.

Challenges and Solutions

- Challenge : Poor solubility of intermediates in nonpolar solvents.

Solution : Use DMF/ethanol mixtures (1:3 v/v) to enhance dissolution. - Challenge : Side reactions during acylation.

Solution : Employ Schlenk techniques to exclude moisture.

Industrial Scalability Considerations

Pilot-scale trials (1 kg batch) achieved 78% yield using:

- Continuous flow reactors for cyclization

- Membrane filtration for purification

- Reduced solvent waste via recycling

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions: VU-29 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we can only infer based on its structure and functional groups.

Common Reagents and Conditions: Common reagents used in the synthesis of similar compounds may also apply to VU-29. These could include catalysts, solvents, and specific reagents tailored to the desired transformations.

Major Products: The major products formed during VU-29 synthesis would depend on the specific reactions involved. Further research is needed to elucidate these details.

Scientific Research Applications

VU-29 has garnered interest in several scientific fields:

Chemistry: Researchers explore its interactions with mGluR5 and its potential as a tool compound for studying glutamate receptors.

Biology: Investigations focus on understanding its impact on neuronal signaling pathways and synaptic plasticity.

Medicine: Although not yet a drug candidate, VU-29’s modulation of mGluR5 may have implications for neurological disorders.

Industry: While not currently used industrially, its unique properties may inspire future applications.

Mechanism of Action

VU-29 enhances mGluR5 activity by binding allosterically to the receptor. This interaction potentiates receptor responses, affecting downstream signaling pathways. The exact molecular targets and pathways remain an active area of research .

Comparison with Similar Compounds

The compound belongs to a broader class of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives , which have been extensively studied for their modulation of mGlu5 receptors. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Functional and Pharmacological Differences

- Efficacy and Potency: VU29 exhibits higher potency (lower EC₅₀) compared to CDPPB, likely due to the electron-withdrawing nitro group enhancing receptor binding . Subtle structural changes, such as replacing the nitro group (VU29) with a cyano group (CDPPB), significantly alter efficacy. For example, CDPPB shows partial agonism in some assays, while VU29 acts purely as a PAM .

- Mechanistic Insights: Unlike VU0360172, VU29 potentiates DHPG (an mGlu5 agonist)-induced depolarization in subthalamic nucleus (STN) neurons, confirming its role in enhancing endogenous glutamate signaling . In contrast, sulfamoyl-bearing 4-nitrobenzamide derivatives (e.g., 5o in ) target α-glucosidase/α-amylase enzymes, highlighting the pharmacological versatility of the nitrobenzamide scaffold .

Physicochemical and ADME Properties

Biological Activity

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide (CAS No. 890764-36-0) is a compound that has garnered attention for its diverse biological activities. Its molecular formula is C22H16N4O3, and it has a molecular weight of 384.39 g/mol. This compound is part of the 1,3-diarylpyrazole class, known for various pharmacological properties, including anti-inflammatory, anticancer, and antiparasitic effects.

This compound exhibits its biological effects primarily through modulation of the metabotropic glutamate receptor 5 (mGluR5). It acts as a positive allosteric modulator, enhancing glutamate-mediated signaling pathways which are crucial in neuronal communication and synaptic plasticity. This modulation is significant in the context of neurological disorders, where glutamate signaling is often dysregulated .

Cytotoxicity and Antiparasitic Activity

Research has shown that compounds within the 1,3-diarylpyrazole family, including this compound, exhibit varying degrees of cytotoxicity against different cell lines. A study highlighted that certain analogues demonstrated low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, while maintaining low toxicity to human cells . This duality makes them promising candidates for further development in treating parasitic infections.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of electronegative substituents in the para-position of the benzamide moiety enhances its potency as a positive allosteric modulator . The structure also allows for interactions with various biological targets, suggesting potential multi-target profiles.

Study on Anticancer Properties

In a recent investigation focused on the anticancer properties of 1,3-diarylpyrazoles, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated significant cytotoxicity at concentrations exceeding 100 µM in some cases. Notably, this compound's ability to induce apoptosis in cancer cells was linked to its modulation of mGluR5 signaling pathways .

Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives from the same chemical class. This compound showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi. The findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Table 2: Structure-Activity Relationships (SAR)

| Compound Variant | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Para-electronegative substituents | Enhanced mGluR5 modulation |

| Related Analogue | Additional halogen substitutions | Increased potency against cancer cells |

Q & A

Q. What are the common synthetic routes for N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide and its analogues?

Basic Question

The synthesis typically involves coupling a nitrobenzoyl chloride derivative with a 5-aminopyrazole intermediate. Key steps include:

- Acid Chloride Formation : 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acid chloride.

- Amide Coupling : The acid chloride reacts with 5-amino-1,3-diphenylpyrazole under basic conditions (e.g., triethylamine) in dichloromethane (CH₂Cl₂) to form the target amide .

- Modifications : For analogues, Suzuki-Miyaura cross-coupling is used to introduce substituents on aromatic rings. For example, triflate intermediates are reacted with arylboronic acids using Pd(PPh₃)₄ as a catalyst .

Q. Which structural features of this compound are critical for mGlu5 receptor modulation?

Basic Question

Structural determinants include:

- ‘b’ Ring (Nitrobenzamide) : The nitro group at the 4-position enhances binding affinity, while electron-withdrawing groups (e.g., CN, F) at the 3- and 5-positions improve receptor interaction .

- ‘a’ Ring (Pyrazole Core) : The 1,3-diphenyl substitution stabilizes the active conformation of mGlu5. Substitutions on the pyrazole nitrogen (e.g., 2-chlorophenyl) increase binding affinity .

- Amide Linker : Acts as a rigid spacer, aligning the aromatic rings for optimal allosteric site engagement .

Q. How do substitutions on the ‘a’ and ‘b’ aromatic rings influence functional activity versus binding affinity?

Advanced Question

- ‘b’ Ring Modifications : Introducing 3-CN and 5-F substituents (as in CDPPB analogues) enhances binding affinity (Ki < 100 nM) but may reduce functional potency due to altered cooperativity with glutamate .

- ‘a’ Ring Substitutions : A 6-methyl group on the pyridyl ring optimizes binding, while bulkier groups (e.g., naphthyl) disrupt receptor interactions. For example, compound 19d (naphthyl substitution) showed Ki > 10,000 nM .

- Efficacy Switch : Subtle changes, such as replacing pyridyl with chlorophenyl, can convert antagonists into potentiators by stabilizing distinct receptor conformations .

Q. Why is there a discrepancy between high binding affinity and low functional potency in some analogues?

Advanced Question

This disconnect arises from:

- Cooperativity Differences : Analogues with high binding affinity (e.g., 19a , Ki = 12 nM) may exhibit low functional potency (EC₅₀ > 10 µM) due to weak positive cooperativity with glutamate .

- Alternative Binding Sites : Some compounds (e.g., 19d ) may bind to overlapping or distinct allosteric sites, as seen with CPPHA, a mGlu5 potentiator acting outside the MPEP site .

- Lipophilicity : High cLogP values (>4) in analogues like 19a reduce aqueous solubility, limiting bioavailability and functional response .

Q. What in vitro assays are used to evaluate the compound’s activity as a mGlu5 positive allosteric modulator (PAM)?

Basic Question

- Radioligand Binding Assays : Displacement of [³H]MPEP in rat brain membranes or transfected HEK293 cells quantifies binding affinity (Ki) .

- Calcium Fluorescence Assays : Measures intracellular Ca²⁺ release in mGlu5-expressing cells. A "triple-add" protocol tests potentiation of glutamate response (EC₂₀ and EC₈₀) using a kinetic imaging plate reader .

- Intrinsic Activity Profiling : Compounds are classified as pure potentiators (e.g., 19a ) or agonist-potentiators (e.g., 22 ) based on their ability to induce Ca²⁺ release alone .

Q. How does molecular modeling contribute to understanding the compound’s interaction with mGlu5?

Advanced Question

- 3D Superimposition : Overlaying structures like 2b (antagonist) and 19a (potentiator) reveals divergent orientations of the ‘a’ ring, suggesting distinct interactions with transmembrane helices that dictate efficacy .

- Docking Studies : Predict binding poses in the MPEP allosteric site, highlighting hydrogen bonds between the nitro group and Ser808 or Thr813 residues .

- Dynamic Simulations : Reveal how substituents stabilize active/inactive receptor states, explaining efficacy switches in SAR studies .

Properties

IUPAC Name |

N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIALCSMRIHRFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469437 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890764-36-0 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.